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Compound of Interest

Compound Name: 4-Phenylpiperidine-4-methanol

Cat. No.: B1266228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutical

compounds. Due to the limited availability of published experimental spectra for this specific

molecule, this document presents predicted mass spectrometry data, alongside a detailed

analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This

comparative approach allows for a robust interpretation and prediction of the spectral

characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio (m/z) of ions. The predicted data for 4-phenylpiperidine-4-methanol (C₁₂H₁₇NO,

Molecular Weight: 191.27 g/mol ) provides expected values for various adducts that may be

observed during analysis.[1]

Table 1: Predicted Mass Spectrometry Data for 4-Phenylpiperidine-4-methanol
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Adduct Ion Predicted m/z

[M+H]⁺ 192.13829

[M+Na]⁺ 214.12023

[M+NH₄]⁺ 209.16483

[M+K]⁺ 230.09417

[M-H]⁻ 190.12373

[M]⁺ 191.13046

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)
To understand the core spectral features, an analysis of 4-phenylpiperidine (C₁₁H₁₅N,

Molecular Weight: 161.24 g/mol ) is presented.[2] The addition of a hydroxymethyl group (-

CH₂OH) at the C4 position to form 4-phenylpiperidine-4-methanol would introduce

characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.[3][4][5]

¹H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the

phenyl and piperidine ring protons.

Table 2: ¹H NMR Spectral Data for 4-Phenylpiperidine
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Chemical Shift (δ) ppm Multiplicity Assignment

7.31 - 7.15 m Phenyl H (Ar-H)

3.155 m Piperidine H (axial, C2/C6)

2.72 m
Piperidine H (equatorial,

C2/C6)

2.61 m Piperidine H (C4)

1.89 - 1.75 m
Piperidine H (equatorial,

C3/C5)

1.60 m Piperidine H (axial, C3/C5)

Solvent: CDCl₃, Frequency: 89.56 MHz.[6]

Interpretation for 4-Phenylpiperidine-4-methanol: The addition of a -CH₂OH group would

cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected

for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing as a singlet or

AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton (-OH), the

chemical shift of which is concentration and solvent dependent.

¹³C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the

different carbon environments.

Table 3: ¹³C NMR Spectral Data for 4-Phenylpiperidine
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Chemical Shift (δ) ppm Assignment

145.8 Phenyl C (quaternary, C1')

128.5 Phenyl C (CH, C3'/C5')

126.8 Phenyl C (CH, C2'/C6')

126.2 Phenyl C (CH, C4')

46.5 Piperidine C (C2/C6)

43.1 Piperidine C (C4)

33.2 Piperidine C (C3/C5)

Source: SpectraBase, Wiley[7]

Interpretation for 4-Phenylpiperidine-4-methanol: A new quaternary carbon signal for C4

would be expected to shift downfield significantly. A new signal for the methylene carbon (-

CH₂OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine

carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule by measuring the

absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch

3050-3020 Medium Aromatic C-H Stretch

2950-2850 Strong Aliphatic C-H Stretch

~1600, 1495 Medium Aromatic C=C Bending

~1450 Medium CH₂ Bending

~750, 700 Strong
Aromatic C-H Out-of-Plane

Bending

Technique: KBr-Pellet.[7]

Interpretation for 4-Phenylpiperidine-4-methanol: The most significant change would be the

appearance of a strong, broad O-H stretching band around 3400-3200 cm⁻¹. A C-O stretching

vibration would also be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-

energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

m/z Interpretation

161 Molecular Ion [M]⁺

160 [M-H]⁺

104 [C₈H₈]⁺ (Styrene)

56 [C₄H₈]⁺ fragment

Source: NIST[8]
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Interpretation for 4-Phenylpiperidine-4-methanol: The molecular ion peak would be at m/z

191. A prominent peak corresponding to the loss of water ([M-H₂O]⁺) at m/z 173 would be

expected. Another key fragmentation would be the loss of the hydroxymethyl group ([M-

CH₂OH]⁺) at m/z 160.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for solid

organic compounds like 4-phenylpiperidine-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.[3][5][9]

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is

often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[5]

Instrumentation: Place the NMR tube into the spectrometer's probe.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum, typically using a single pulse experiment. Standard parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is required due

to the low natural abundance of ¹³C.

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID)

signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in

the ¹H spectrum to determine proton ratios.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1266228?utm_src=pdf-body
https://www.benchchem.com/product/b1266228?utm_src=pdf-body
https://microbenotes.com/nuclear-magnetic-resonance-nmr-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.chemistrysteps.com/nmr-spectroscopy-an-easy-introduction/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)
This method is ideal for acquiring the IR spectrum of a solid sample.[10][11][12][13]

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been

thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR

absorption and can obscure sample signals.[10]

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very

fine powder.[13]

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but

thoroughly mix the sample and KBr until a homogenous mixture is obtained.[12][13]

Pellet Pressing:

Place a small amount of the mixture into the sleeve of a clean, dry pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[10][14] The

pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.

Spectral Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for

polar compounds like 4-phenylpiperidine-4-methanol to increase volatility.[15]
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Sample Preparation:

Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g.,

dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[15]

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[15]

Instrumentation Setup:

GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar

non-polar column). Set a temperature program that starts at a low temperature, ramps up

to a high temperature to ensure elution of the compound, and includes a final hold period.

The injector port is typically heated to ensure rapid volatilization of the sample.[16]

MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an

electron energy of 70 eV. The mass range is set to scan over a range that includes the

expected molecular weight and fragment ions (e.g., m/z 40-500).

Injection and Analysis:

An autosampler injects a small volume (typically 1 µL) of the sample solution into the

heated GC inlet.[17]

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,

where separation occurs based on boiling point and column interaction.[16]

As the compound elutes from the column, it enters the mass spectrometer, where it is

ionized and fragmented. The detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for

identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations
The following diagrams illustrate key logical workflows and relationships relevant to the study of

4-phenylpiperidine-4-methanol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Caption: Synthesis of 4-Phenylpiperidine-4-methanol via Grignard Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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